molecular formula C23H22ClN3O3S B6526863 N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-1-carboxamide hydrochloride CAS No. 1135132-61-4

N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-1-carboxamide hydrochloride

Cat. No.: B6526863
CAS No.: 1135132-61-4
M. Wt: 456.0 g/mol
InChI Key: VTHOMTHANKEQTH-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a fused heterocyclic core containing oxygen (4,6-dioxa), sulfur (10-thia), and nitrogen (12-aza) atoms. The naphthalene-1-carboxamide moiety is linked to a dimethylaminoethyl substituent, which is often associated with enhanced solubility and bioavailability in pharmacological agents. The hydrochloride salt form further improves its aqueous solubility, a critical factor for drug delivery .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S.ClH/c1-25(2)10-11-26(22(27)17-9-5-7-15-6-3-4-8-16(15)17)23-24-18-12-19-20(29-14-28-19)13-21(18)30-23;/h3-9,12-13H,10-11,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOMTHANKEQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-1-carboxamide hydrochloride is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with various functional groups including a dimethylaminoethyl moiety and a unique azatricyclo structure. This complex structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research has indicated that compounds with naphthalene structures exhibit varying degrees of antimicrobial activity. For instance, ring-substituted naphthalene derivatives have shown significant activity against Mycobacterium avium subsp. paratuberculosis, outperforming traditional antibiotics like rifampicin and ciprofloxacin in certain assays .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Level
Naphthalene Derivative A25High
Naphthalene Derivative B50Moderate
Rifampicin100Low

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, naphthalene derivatives have been reported to induce apoptosis in cancer cell lines by activating specific cellular pathways related to oxidative stress and apoptosis .

Case Study: Apoptosis Induction
In a study involving human leukemia cells, the naphthalene derivative demonstrated significant apoptosis induction at concentrations as low as 10 µM, suggesting a promising therapeutic window for further development .

Antioxidant Activity

The antioxidant properties of naphthalene derivatives are also noteworthy. Studies have shown that these compounds can scavenge free radicals effectively, which is critical for preventing oxidative stress-related cellular damage .

Table 2: Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%) at 100 µM
Naphthalene Derivative C85
Naphthalene Derivative D70
Control (Trolox)90

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Mechanism : It likely involves modulation of signaling pathways that control cell proliferation and survival.
  • Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals.

Scientific Research Applications

  • Antimicrobial Properties :
    • Compounds similar to naphthalene carboxamides have demonstrated significant antimicrobial activity against various pathogens. For instance, ring-substituted naphthalene-1-carboxanilides have shown inhibitory effects against mycobacteria, with some derivatives exhibiting higher activity than standard antibiotics like rifampicin . The mechanism of action often involves interference with cellular respiration or cell wall synthesis.
  • Fungicidal Activity :
    • Research has indicated that naphthalene-based compounds can act as effective fungicides. For example, a novel compound derived from naphthalene was reported to inhibit the growth of Rhizoctonia solani, a common plant pathogen, with an impressive inhibition rate of 87.64% at low concentrations . This suggests that similar structures may provide a basis for developing new antifungal agents.
  • Histone Deacetylase Inhibition :
    • Naphthalene carboxamide derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in cancer progression . Such inhibitors may offer therapeutic avenues for cancer treatment by modifying epigenetic markers.

Corrosion Inhibition

Naphthalene derivatives have been identified as promising corrosion inhibitors for metals in acidic environments. A study highlighted the effectiveness of naphthalene 1-thiocarboxamide as a corrosion inhibitor for mild steel in hydrochloric acid solutions. The compound exhibited strong chemisorption onto the metal surface and formed a protective monolayer that significantly reduced corrosion rates at both room temperature and elevated temperatures (60 °C) .

Material Science Applications

The unique structural characteristics of naphthalene derivatives lend themselves to applications in material sciences:

  • Conductive Polymers : Naphthalene-based compounds can be incorporated into conductive polymers due to their electronic properties, potentially enhancing the conductivity and stability of these materials.
  • Nanotechnology : The ability to functionalize naphthalene derivatives allows for their use in creating nanostructures or nanocomposites with tailored properties for specific applications.

Case Studies

Application AreaCompound UsedFindings/Results
AntimicrobialRing-substituted naphthalene-1-carboxanilidesHigher activity than rifampicin against mycobacteria; structure-activity relationships established .
FungicidalNNPCN (naphthalene derivative)87.64% inhibition of R. solani; effective at low concentrations .
Corrosion InhibitionNaphthalene 1-thiocarboxamideEffective corrosion inhibitor for mild steel in HCl; strong chemisorption observed .
HDAC InhibitionNaphthalene carboxamide derivativesPotential therapeutic agents for cancer treatment through epigenetic modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique tricyclic framework and functional groups warrant comparison with other heterocyclic derivatives. Below is a detailed analysis of structurally and functionally related compounds, supported by evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (pH 7.4) Potential Biological Targets
Target Compound C₂₃H₂₅N₃O₃S·HCl ~484.4 g/mol Tricyclic dioxa/thia/aza core, naphthalene carboxamide, dimethylaminoethyl Not explicitly reported (inferred: moderate due to HCl salt) Serotonin receptors, kinase enzymes (inferred)
N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide C₁₆H₁₉N₃O₂S₂ 349.5 g/mol Tricyclic thia/diaza core, acetamide, ethyl group 37.5 μg/mL Enzymatic inhibition (e.g., α-glucosidase)
N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraen-2-amine C₂₁H₂₆N₆ ~362.5 g/mol Tricyclic triaza core, phenyl, dimethylaminoethyl Not reported Serotonin receptor subtypes (5-HT1A/1B)

Key Findings :

Structural Complexity : The target compound’s tricyclic system (dioxa/thia/aza) is more oxygen- and sulfur-rich compared to the diaza/thia analog in , which may enhance its binding specificity to polar enzyme pockets .

Solubility: The hydrochloride salt of the target compound likely improves its solubility compared to non-ionic analogs like the N-ethyl derivative in (37.5 μg/mL at pH 7.4) .

However, the sulfur atom in the tricyclic core may introduce steric or electronic effects distinct from nitrogen-only analogs .

Methodological Insights from Computational Models

  • ChemGPS-NP : This model, highlighted in , surpasses traditional similarity-based screening by mapping compounds in multidimensional chemical space. The target compound’s heteroatom-rich structure would likely occupy a distinct region, differentiating it from simpler tricyclics .
  • Machine Learning and Molecular Fingerprints: As noted in , advanced similarity coefficients (e.g., Tanimoto, Dice) and molecular fingerprints (e.g., ECFP6) could better capture the target compound’s unique pharmacophores compared to conventional methods .

Q & A

Q. Optimization Strategies :

  • Employ factorial design to test variables (temperature, catalyst concentration, solvent polarity) and identify optimal conditions .
  • Monitor reaction progress using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) .

Which analytical techniques are critical for characterizing the compound’s purity, structure, and stability?

Basic
A combination of spectroscopic, chromatographic, and crystallographic methods is essential:

Technique Application Key Parameters
X-ray Crystallography Confirms 3D structure and stereochemistryR factor ≤ 0.035, data-to-parameter ratio ≥ 7.1
NMR Spectroscopy Validates proton/carbon environments (e.g., dimethylaminoethyl signals at δ 2.2–3.0 ppm)DMSO-d6 or CDCl3 as solvent, 500 MHz+ resolution
HPLC-MS Assesses purity (>98%) and detects degradation productsC18 column, gradient elution (0.1% formic acid in acetonitrile/water)
Thermogravimetric Analysis (TGA) Evaluates thermal stability (decomposition >200°C)Heating rate: 10°C/min under nitrogen atmosphere

Q. Stability Studies :

  • Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to identify hydrolytic or oxidative degradation .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in bioactivity data (e.g., IC50 variability) may arise from differences in assay conditions or compound purity. Methodological approaches include:

  • Dose-Response Reproducibility : Standardize cell-based assays (e.g., IL-6 inhibition) using recombinant proteins and nanobody controls .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., toxicity profiles from RTECS) to identify outliers or confounding factors .
  • Structural-Activity Relationship (SAR) Modeling : Use computational tools (e.g., COMSOL Multiphysics) to correlate substituent effects (e.g., dimethylaminoethyl group) with activity .

What computational approaches optimize reaction pathways and predict physicochemical properties?

Q. Advanced

  • Reaction Pathway Simulation : Apply AI-driven tools (e.g., COMSOL) to model reaction kinetics and identify energy barriers in cyclization steps .
  • Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous buffers (e.g., PBS pH 7.4) using force fields like CHARMM .
  • DFT Calculations : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications for enhanced stability .

How should experimental designs account for variability in compound stability under biological conditions?

Q. Advanced

  • Factorial Design for Stability Testing : Test variables (pH, temperature, ionic strength) using a 2³ factorial matrix to identify critical degradation factors .
  • Serum Stability Assays : Incubate the compound in human serum (e.g., 10% v/v in PBS) and quantify intact compound via LC-MS/MS over 24 hours .
  • Chelation Studies : Evaluate metal-ion interactions (e.g., Fe²⁺/Cu²⁺) using UV-Vis spectroscopy to assess redox-driven decomposition .

What strategies mitigate challenges in crystallizing this hydrochloride salt?

Q. Advanced

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with anti-solvents (diethyl ether) under slow evaporation .
  • Additive-Driven Crystallization : Introduce co-crystallizing agents (e.g., 1-naphthylethylenediamine derivatives) to stabilize lattice formation .
  • Single-Crystal XRD Refinement : Resolve disorder in the dimethylaminoethyl group using SHELXL with anisotropic displacement parameters .

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